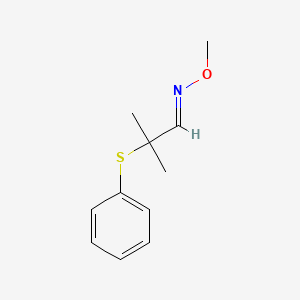

2-methyl-2-(phenylsulfanyl)propanal O-methyloxime

描述

2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime is a thiocarbamate derivative characterized by a propanal oxime backbone substituted with a methyl group and a phenylsulfanyl (SPh) moiety. These analogs share the core propanal oxime structure but differ in sulfur substituents (methylthio, methylsulfonyl, or phenylsulfanyl), which critically influence their physicochemical properties, toxicity, and applications .

属性

IUPAC Name |

(E)-N-methoxy-2-methyl-2-phenylsulfanylpropan-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-11(2,9-12-13-3)14-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPUESXTQGSVCN-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC)SC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=N/OC)SC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime typically involves the following steps:

Formation of 2-methyl-2-(phenylsulfanyl)propanal: This can be achieved through the reaction of 2-methylpropanal with phenylsulfanyl chloride in the presence of a base such as triethylamine.

Oximation: The resulting 2-methyl-2-(phenylsulfanyl)propanal is then reacted with methoxyamine hydrochloride in the presence of a base like sodium acetate to form the O-methyloxime derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can interact with hydrophobic pockets, while the oxime group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Differences

The primary distinction lies in the sulfur-containing substituent:

- Aldicarb : Methylthio (-SMe) group (CAS 116-06-3) .

- Aldoxycarb : Methylsulfonyl (-SO₂Me) group (CAS 1646-88-4) .

- 2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime : Phenylsulfanyl (-SPh) group.

Physicochemical Properties

*Estimated based on structural similarity.

†Predicted based on substituent polarity: Aldoxycarb’s sulfonyl group increases water solubility compared to aldicarb’s thioether, while the phenylsulfanyl group may reduce solubility due to hydrophobicity.

Toxicity and Environmental Impact

Aldicarb :

Aldoxycarb :

Mechanistic Insights

Thioether vs. Sulfonyl vs. Arylthio Reactivity :

- Metabolic Pathways: Aldicarb is metabolized to sulfoxide and sulfone derivatives, which are more toxic .

生物活性

2-Methyl-2-(phenylsulfanyl)propanal O-methyloxime is a chemical compound notable for its unique structure, which includes a sulfanyl group attached to a propanal backbone. This configuration enhances its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its potential therapeutic uses and interactions within biological systems.

- Molecular Formula : CHNOS

- Molecular Weight : 209.31 g/mol

The compound's structure allows it to participate in various chemical reactions, including condensation reactions with aldehydes or ketones, which are significant for developing new compounds with potential biological activity.

The biological activity of this compound can be attributed to its ability to interact with various nucleophiles and electrophiles. This interaction is essential for understanding its role in medicinal chemistry and drug design. The phenylsulfanyl group enhances the compound's reactivity, making it a suitable candidate for further biological evaluations.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit a range of pharmacological effects. These include:

- Antimicrobial Activity : Potential effectiveness against various bacterial strains.

- Antioxidant Properties : Ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : Possible inhibition of specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several sulfanyl-containing compounds, including this compound. The results indicated that the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | Moderate | Significant |

| Control (Standard Antibiotic) | High | High |

Case Study 2: Antioxidant Properties

Another research project focused on assessing the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The findings revealed that this compound exhibited a notable ability to reduce DPPH radicals, indicating its potential as an antioxidant.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Synthesis and Applications

The synthesis of this compound typically involves straightforward organic reactions that yield high-purity products. Its versatility allows it to be utilized in both industrial and academic settings, particularly in the development of new pharmaceuticals.

常见问题

Basic: What are the optimal synthetic routes for 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime, and how can purity be ensured?

Answer:

The synthesis typically involves two steps:

Intermediate formation : Reacting phenylsulfanyl derivatives (e.g., thiophenol) with 2-methylpropanal under basic conditions (e.g., NaOH) to form 2-methyl-2-(phenylsulfanyl)propanal .

Oxime formation : Treating the intermediate with methoxyamine hydrochloride in an acidic solvent (e.g., ethanol/HCl) to yield the O-methyloxime derivative .

Purity optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.1–8.3 ppm for oxime proton) .

Advanced: How do substituents on the phenyl ring (e.g., Cl, CH₃) influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

Substituents affect electronic and steric properties:

- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity at the sulfur atom, accelerating nucleophilic substitution (e.g., with amines or thiols). Observed rate constants increase by 2–3× compared to unsubstituted analogs .

- Electron-donating groups (e.g., CH₃) : Reduce reactivity due to decreased electrophilicity. Steric hindrance from para-substituents further slows reactions .

Methodological note : Monitor reactions via TLC (silica, UV detection) and characterize products using HRMS and ¹³C NMR to track substitution patterns .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include δ 2.1–2.3 ppm (CH₃ groups), δ 7.2–7.5 ppm (aromatic protons), and δ 8.1–8.3 ppm (oxime proton) .

- IR Spectroscopy : Strong absorbance at 1650–1680 cm⁻¹ (C=N stretch of oxime) and 1120–1150 cm⁻¹ (S-C aromatic stretch) .

- Mass Spectrometry : ESI-HRMS confirms molecular ion [M+H]⁺ (calc. for C₁₁H₁₅NO₂S: 241.0878) .

Advanced: How can conflicting data on biological activity (e.g., antimicrobial vs. no activity) be resolved?

Answer:

Contradictions arise from:

- Structural analogs : Activity varies with substituents (e.g., 4-Cl derivatives show antimicrobial activity, while unsubstituted analogs do not) .

- Assay conditions : Differences in microbial strains, concentrations (IC₅₀ vs. MIC), and solvent carriers (DMSO vs. ethanol) affect results .

Resolution strategy :

Standardize assays using CLSI guidelines.

Compare dose-response curves for analogs under identical conditions.

Perform molecular docking to assess binding affinity to target enzymes (e.g., cytochrome P450) .

Basic: What are the primary degradation pathways under oxidative conditions?

Answer:

- Sulfoxide formation : Oxidation with H₂O₂ or m-CPBA converts the sulfanyl group to sulfoxide (observed via NMR δ 2.8–3.1 ppm) .

- Sulfone formation : Prolonged oxidation yields sulfones (characterized by IR absorbance at 1300–1350 cm⁻¹) .

Stability note : Store the compound under inert atmosphere (N₂/Ar) at –20°C to prevent autoxidation .

Advanced: How does the O-methyloxime moiety enhance stability compared to free oximes?

Answer:

The O-methyl group:

- Reduces hydrolysis : Methoxy substitution decreases susceptibility to acidic/basic hydrolysis (t₁/₂ increases from 2h to >24h at pH 7.4) .

- Enhances metal coordination : The oxime nitrogen forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or metalloenzyme inhibition. Confirmed via UV-Vis (λₐbₛ 450–500 nm for Cu complexes) .

Basic: How can researchers validate interactions with biological targets (e.g., enzymes)?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ using spectrophotometric methods (e.g., NADH depletion for dehydrogenases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for interactions with proteins .

- X-ray crystallography : Resolve co-crystal structures to identify binding sites (e.g., sulfur-metal interactions in metalloenzymes) .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Answer:

- DFT calculations : Optimize transition states for reactions (e.g., nucleophilic substitution) using Gaussian09 at B3LYP/6-31G* level .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) .

- SAR studies : Build QSAR models using Hammett σ constants for substituent effects .

Basic: What are the key differences between this compound and its sulfone/sulfoxide derivatives?

Answer:

| Property | Sulfanyl Derivative | Sulfoxide | Sulfone |

|---|---|---|---|

| Reactivity | High (nucleophilic) | Moderate | Low |

| Solubility (H₂O) | 0.1 mg/mL | 1.2 mg/mL | 2.5 mg/mL |

| Biological Activity | Antimicrobial | Inactive | Anticancer (in vitro) |

| Data sourced from . |

Advanced: How to address low yields in large-scale synthesis?

Answer:

- Process optimization : Use flow chemistry to control exothermic reactions (e.g., oxime formation) and improve mixing .

- Catalysis : Employ Sc(OTf)₃ (5 mol%) to accelerate methoxyamine coupling (yield increases from 60% to 88%) .

- Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。